molecular formula C11H16O B12551834 4-Pentylcyclohexa-2,5-dien-1-one CAS No. 189358-10-9

4-Pentylcyclohexa-2,5-dien-1-one

Cat. No.: B12551834
CAS No.: 189358-10-9
M. Wt: 164.24 g/mol
InChI Key: PPCRSEVCDBIKRH-UHFFFAOYSA-N
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Description

4-Pentylcyclohexa-2,5-dien-1-one is a synthetic organic compound belonging to the class of cyclohexa-2,5-dien-1-ones. This structural motif is of significant interest in organic synthesis and medicinal chemistry research. Compounds featuring the cyclohexadienone core are known to undergo fascinating photochemical rearrangements, such as the dienone-phenol rearrangement, which is a valuable reaction for constructing complex phenolic structures in synthetic pathways . The presence of the pentyl chain at the 4-position is a key structural feature for researchers, as alkyl chains of varying lengths can profoundly influence the compound's lipophilicity, bioavailability, and overall interaction with biological targets . In particular, synthetic derivatives of 2,5-dihydroxy-3-alkyl-1,4-benzoquinones, which share structural similarities with alkylated cyclohexadienones, have demonstrated prominent cytotoxic activity in vitro against various human tumor cell lines, suggesting the research value of such scaffolds in developing new antiproliferative agents . The mechanism of action for bioactive compounds in this family is often multi-faceted and may involve the induction of apoptosis in target cells, as well as the modulation of cellular redox balance . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to explore the potential of 4-Pentylcyclohexa-2,5-dien-1-one as a building block in complex molecule synthesis or as a precursor for the development of novel biologically active molecules.

Properties

CAS No.

189358-10-9

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

4-pentylcyclohexa-2,5-dien-1-one

InChI

InChI=1S/C11H16O/c1-2-3-4-5-10-6-8-11(12)9-7-10/h6-10H,2-5H2,1H3

InChI Key

PPCRSEVCDBIKRH-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1C=CC(=O)C=C1

Origin of Product

United States

Preparation Methods

Wittig Reaction-Based Synthesis

General Procedure and Mechanism

The Wittig reaction is a cornerstone for constructing the enone moiety in cyclohexadienones. As demonstrated in the synthesis of enone-tethered cyclohexadienones (e.g., compound 1ah ), the protocol involves:

  • Phosphorane Preparation : Reacting 2-bromoacetophenone with PPh₃ in toluene at 80°C to form a phosphonium salt, followed by Na₂CO₃-mediated elimination to generate the Wittig reagent.
  • Aldehyde Coupling : Treating a pentyl-containing aldehyde (e.g., 4-oxopentanal) with the Wittig reagent in CHCl₃ at 65°C, yielding the enone intermediate.
  • Cyclization : Oxidative cyclization using Dess–Martin periodinane or PhI(OAc)₂ to form the cyclohexadienone core.
Table 1: Optimized Conditions for Wittig-Based Synthesis
Step Reagents/Conditions Yield (%) Diastereoselectivity (dr) Source
Phosphorane formation PPh₃, toluene, 80°C, 3–4 h 90–95 N/A
Enone formation Wittig reagent, CHCl₃, 65°C, 3–5 h 60–70 >20:1
Cyclization Dess–Martin periodinane, CH₂Cl₂, rt, 1 h 85–90 N/A

Key Advantages and Limitations

  • Advantages : High diastereoselectivity (>20:1 dr), compatibility with diverse aldehydes.
  • Limitations : Requires air-sensitive reagents, multi-step purification.

Diels-Alder Cycloaddition Approach

Reaction Design and Substrates

The Diels-Alder reaction constructs the cyclohexadienone ring via [4+2] cycloaddition. For example, Brassard’s diene (4 ) reacts with pentyl-substituted dienophiles (e.g., quinones) under microwave irradiation to enhance regioselectivity.

Table 2: Diels-Alder Reaction Parameters
Dienophile Diene Conditions Yield (%) Reference
Pentyl-quinone Brassard’s diene MW, 150°C, 10 min 75–85
Pentyl-maleic anhydride Chan’s diene Reflux, THF, 12 h 60–65

Post-Reaction Modifications

  • Oxidation : MnO₂ or CrO₃ converts cycloadducts to the target cyclohexadienone.
  • Selectivity Control : Microwave heating reduces side reactions, improving yields by 15–20% compared to conventional methods.

Reductive Alkylation of 2,5-Dihydroxy-1,4-Benzoquinone

Organocatalytic Reductive Coupling (OrgRC)

A scalable route involves:

  • Protection : Di-OH protection of 2,5-dihydroxy-1,4-benzoquinone using TBSCl.
  • Reductive Alkylation : Hantzsch ester-mediated coupling with pentanal under organocatalytic conditions (e.g., thiourea catalysts).
  • Deprotection : TBAF-mediated removal of TBS groups, followed by oxidation to the diketone.
Table 3: Reductive Alkylation Optimization
Parameter Optimal Value Yield (%) Purity (%) Source
Catalyst Thiourea (10 mol%) 78–82 >95
Solvent MeCN 80 93
Temperature 25°C 82 94

Industrial Scalability

  • Continuous-Flow Systems : Achieve 70 mol g⁻¹ h⁻¹ productivity using Pd/Al₂O₃ catalysts.
  • Throughput : 0.32 kg of product in 5 h at 79% yield in pilot-scale trials.

Alkylation-Cyclization Strategy

Phenolic Alkylation Followed by Oxidative Cyclization

This method involves:

  • Alkylation : Reacting 4-methylphenol with 1-bromopentane under basic conditions (K₂CO₃, DMF).
  • Oxidation : PhI(OAc)₂-mediated cyclization in CH₂Cl₂/ethylene glycol to form the cyclohexadienone ring.
Table 4: Alkylation-Cyclization Performance
Step Conditions Yield (%) Selectivity Source
Alkylation K₂CO₃, DMF, 80°C, 12 h 70–75 >90%
Cyclization PhI(OAc)₂, CH₂Cl₂, rt, 2 h 85–90 N/A

Challenges and Solutions

  • Byproduct Formation : Minimized using ethylene glycol as a co-solvent.
  • Scale-Up : Celite filtration prevents catalyst clogging in continuous-flow systems.

Comparative Analysis of Methods

Efficiency and Practicality

Method Avg. Yield (%) Steps Scalability Cost Efficiency
Wittig Reaction 65–70 3–4 Moderate Medium
Diels-Alder 70–75 2–3 High Low
Reductive Alkylation 78–82 3 High High
Alkylation-Cyclization 75–80 2 Moderate Medium

Chemical Reactions Analysis

Types of Reactions: 4-Pentylcyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinones, cyclohexanol derivatives, and various substituted cyclohexadienones .

Scientific Research Applications

4-Pentylcyclohexa-2,5-dien-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 4-Pentylcyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and the derivative of the compound being studied .

Comparison with Similar Compounds

Key Research Findings

Steric Effects : Bulky substituents (e.g., benzhydrylidene) reduce synthetic yields and alter regioselectivity in C−H activation reactions .

Electronic Effects: Electron-withdrawing groups (e.g., bromo) enhance electrophilicity of the dienone core, accelerating Michael additions or Diels-Alder reactions .

Lipophilicity Trends : Log P values scale with substituent size: methyl (1.8) < ethyl (2.1) < pentyl (~3.5–4.0) < benzhydrylidene (5.3) .

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